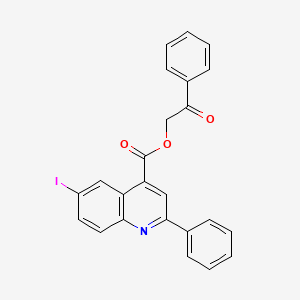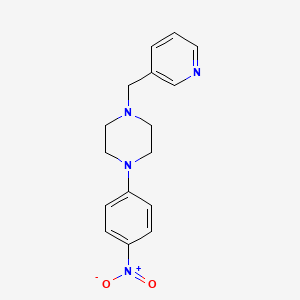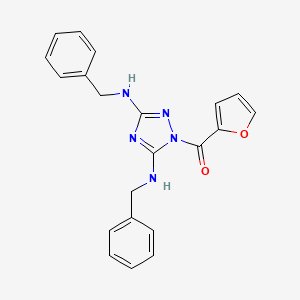
4-(benzyloxy)phenyl 3-methyl-4-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(benzyloxy)phenyl 3-methyl-4-nitrobenzoate (BPMNB) is a chemical compound that has gained significant attention in recent years for its potential use in scientific research applications. This compound is synthesized through a specific method and has been found to have a unique mechanism of action that makes it an attractive option for investigating various biochemical and physiological effects.
Wirkmechanismus
4-(benzyloxy)phenyl 3-methyl-4-nitrobenzoate is believed to act as an inhibitor of certain enzymes, specifically histone deacetylases (HDACs), which are involved in the regulation of gene expression. By inhibiting HDACs, 4-(benzyloxy)phenyl 3-methyl-4-nitrobenzoate can alter the expression of genes involved in various biological processes, leading to changes in cellular function.
Biochemical and Physiological Effects:
Studies have shown that 4-(benzyloxy)phenyl 3-methyl-4-nitrobenzoate can induce cell cycle arrest and apoptosis in cancer cells, suggesting that it may have potential as a cancer treatment. It has also been found to have anti-inflammatory effects and may be useful in treating inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(benzyloxy)phenyl 3-methyl-4-nitrobenzoate in lab experiments is its specificity for HDACs, which allows for more targeted investigation of gene expression. However, one limitation is that it may not be effective in all types of cancer cells, and further research is needed to determine its potential as a cancer treatment.
Zukünftige Richtungen
There are several potential future directions for research involving 4-(benzyloxy)phenyl 3-methyl-4-nitrobenzoate. One area of interest is in developing more potent HDAC inhibitors based on the structure of 4-(benzyloxy)phenyl 3-methyl-4-nitrobenzoate. Additionally, further investigation is needed to determine the effectiveness of 4-(benzyloxy)phenyl 3-methyl-4-nitrobenzoate as a cancer treatment in different types of cancer cells. Finally, research is needed to determine the potential side effects of 4-(benzyloxy)phenyl 3-methyl-4-nitrobenzoate and to develop methods for minimizing any potential harm.
Synthesemethoden
The synthesis of 4-(benzyloxy)phenyl 3-methyl-4-nitrobenzoate involves the reaction of 4-hydroxybenzoic acid with benzyl bromide in the presence of potassium carbonate to form 4-benzyloxybenzoic acid. This compound is then reacted with thionyl chloride and methylamine to form 4-(benzyloxy)phenyl 3-methyl-4-nitrobenzoate.
Wissenschaftliche Forschungsanwendungen
4-(benzyloxy)phenyl 3-methyl-4-nitrobenzoate has been used in scientific research to investigate various biological processes, including the regulation of gene expression, protein-protein interactions, and enzyme activity. It has been found to be particularly useful in studying the role of specific proteins in cancer and other diseases.
Eigenschaften
IUPAC Name |
(4-phenylmethoxyphenyl) 3-methyl-4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO5/c1-15-13-17(7-12-20(15)22(24)25)21(23)27-19-10-8-18(9-11-19)26-14-16-5-3-2-4-6-16/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJSQDDESRLGLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Phenylmethoxyphenyl) 3-methyl-4-nitrobenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4889970.png)

![[3-(2-aminoethyl)-1-adamantyl]acetic acid](/img/structure/B4889997.png)

![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylethanamine](/img/structure/B4890001.png)
![3-chloro-N-({[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4890010.png)
![1-{2-[2-(4-iodophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B4890014.png)
![N-[2-(4-bromo-2,6-dimethylphenoxy)ethyl]acetamide](/img/structure/B4890020.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-methylglycinamide](/img/structure/B4890026.png)
![5-[4-(allyloxy)-2-bromo-5-methoxybenzylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890032.png)
![1-acetyl-4-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)piperazine](/img/structure/B4890040.png)
